molecular formula C16H13FN2O2S B11690375 (E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide CAS No. 328271-07-4

(E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide

Cat. No.: B11690375
CAS No.: 328271-07-4
M. Wt: 316.4 g/mol
InChI Key: QTFYEZQJZCOOLL-JXMROGBWSA-N
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Description

(E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxyphenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-hydroxyaniline as the primary starting materials.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-hydroxyaniline in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

    Thioamide Formation: The Schiff base is then treated with thiourea under acidic conditions to form the thioamide intermediate.

    Final Product Formation: The thioamide intermediate undergoes a cyclization reaction in the presence of a suitable catalyst to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted aromatic compounds

Scientific Research Applications

(E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological processes and pathways, particularly those involving thiol groups.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity or receptor function. This interaction can trigger downstream signaling pathways, resulting in various biological effects.

Properties

CAS No.

328271-07-4

Molecular Formula

C16H13FN2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide

InChI

InChI=1S/C16H13FN2O2S/c17-12-8-5-11(6-9-12)7-10-15(21)19-16(22)18-13-3-1-2-4-14(13)20/h1-10,20H,(H2,18,19,21,22)/b10-7+

InChI Key

QTFYEZQJZCOOLL-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)F)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)F)O

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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